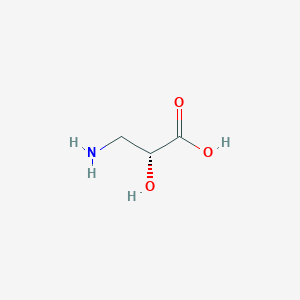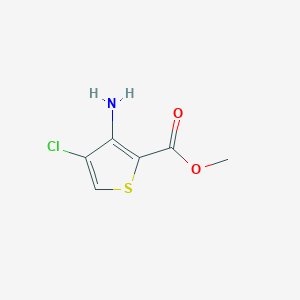
2-(2-Thienyl)alanine
Vue d'ensemble
Description
2-(2-Thienyl)alanine is a compound with the molecular weight of 171.22 . It belongs to the class of organic compounds known as L-alpha-amino acids .
Synthesis Analysis
The synthesis of β-Alanine, a similar compound, can be achieved through chemical and biological methods . The chemical synthesis method is well developed, but it requires extreme conditions such as high temperature, pressure, and strongly acidic and alkaline conditions . Biological methods, on the other hand, have the advantages of product specificity, mild conditions, and simple processes, making them more promising production methods .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C7H9NO2S/c1-7(8,6(9)10)5-3-2-4-11-5/h2-4H,8H2,1H3,(H,9,10) . The molecular formula is C7H9NO2S .Applications De Recherche Scientifique
1. Protein Engineering
2-(2-Thienyl)alanine and its derivatives, such as L‐β‐(Thieno[3,2‐b]pyrrolyl)alanine and L‐β‐(thieno[2,3‐b]pyrrolyl)alanine, have been studied for their unique properties when incorporated into proteins. These amino acids mimic tryptophan but exhibit new properties due to the presence of a thiophene ring. Their integration into proteins can lead to changes in optical, thermodynamic, and pharmacological properties, making them useful for protein engineering and rational design (Budisa et al., 2001).
2. Metal Complex Formation
2-Thienyl alanine forms chiral N, O-chelates with dinuclear, chloro-bridged metal complexes. These complexes can exist as mixtures of diastereoisomers or cis/trans-isomers, indicating potential applications in chelation therapy and metal ion detection (Koch & Beck, 2001).
3. Chemosensing of Metal Cations
Novel thienylbenzoxazol-5-yl-l-alanines, with a thiophene ring and benzoxazole on the side chain, have shown potential as fluorescent chemosensors for metal cations. These compounds can act as bioinspired fluorescent reporters for metal ions, useful in environmental, medicinal, and analytical applications (Ferreira et al., 2018).
4. Study of Mercuration Reactions
Research on the mercuration of 2-thienyl alanine and related compounds has contributed to the understanding of organometallic chemistry, particularly in the context of mercuration reactions. This research provides insights into the chemical interactions and structural changes resulting from mercuration (Popović et al., 2000).
5. Development of Potent Inhibitors
Dipeptide nitriles with a thienyl alanine structure have been identified as potent and selective inhibitors of cathepsin C. These compounds have potential applications in the development of new pharmaceuticals (Guay et al., 2009).
6. Amino Acid-Based Polyacetylenes
Studies on amino acid-derived acetylene monomers, including those based on alanine, have led to the synthesis of novel polymers with potential applications in nanotechnology and material science (Gao et al., 2003).
Safety and Hazards
2-(2-Thienyl)alanine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
The primary target of 2-(2-Thienyl)alanine is Phenylalanine-4-hydroxylase . This enzyme plays a crucial role in the metabolism of the amino acid phenylalanine, converting it into tyrosine .
Mode of Action
It is known to interact with its target, phenylalanine-4-hydroxylase . This interaction may influence the enzyme’s activity, potentially altering the metabolic conversion of phenylalanine to tyrosine .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the metabolism of phenylalanine and tyrosine .
Result of Action
Given its interaction with Phenylalanine-4-hydroxylase, it may influence the metabolism of phenylalanine and tyrosine, potentially affecting various physiological processes .
Propriétés
IUPAC Name |
2-amino-2-thiophen-2-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-7(8,6(9)10)5-3-2-4-11-5/h2-4H,8H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXMNZLSBCANRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401277743 | |
| Record name | α-Amino-α-methyl-2-thiopheneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401277743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6332-87-2 | |
| Record name | α-Amino-α-methyl-2-thiopheneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6332-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Amino-α-methyl-2-thiopheneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401277743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Ethyl 2-[(4-chloro-5-cyano-1,3-thiazol-2-yl)amino]acetate](/img/structure/B3147922.png)
![3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B3147928.png)
